1-Aminocyclododecanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminocyclododecanecarboxylic acid is an organic compound with the molecular formula C13H25NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by a cyclododecane ring with an amino group and a carboxylic acid group attached to the same carbon atom. Its unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-Aminocyclododecanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Analyse Chemischer Reaktionen
1-Aminocyclododecanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-Aminocyclododecanecarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Aminocyclododecanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes and receptors in biological systems.
Pathways Involved: The pathways involved in the action of this compound include metabolic pathways related to amino acid metabolism and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclododecanecarboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and is involved in various plant growth and development processes.
1-Aminocyclobutane-1-carboxylic acid: This compound is used in the study of protein structure and function due to its conformational rigidity.
α-Aminoisobutyric acid: This compound is used as a model system for studying amino acid metabolism and protein synthesis.
The uniqueness of this compound lies in its larger ring structure, which imparts different chemical and biological properties compared to its smaller ring analogs.
Eigenschaften
CAS-Nummer |
950-29-8 |
---|---|
Molekularformel |
C13H25NO2 |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
1-aminocyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C13H25NO2/c14-13(12(15)16)10-8-6-4-2-1-3-5-7-9-11-13/h1-11,14H2,(H,15,16) |
InChI-Schlüssel |
RXHPZCGYSGYZTH-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)(C(=O)O)N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)(C(=O)O)N |
Synonyme |
1-aminocyclododecane-1-carboxylic acid AC12C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.